molecular formula C15H19N3 B1461404 N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine CAS No. 1152523-40-4

N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine

Cat. No. B1461404
M. Wt: 241.33 g/mol
InChI Key: WZTSTMNHSSARSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


“N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine” is a compound that has gained widespread attention in various scientific fields1. However, there is limited information available about this specific compound.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Scientific Research Applications

Modulatory Effects of Polyamines in Plant Physiology

Polyamines like Putrescine (PUT), Spermine (SPE), and Spermidine (SPD) are natural compounds that significantly influence growth and developmental processes in plants. These compounds, through exogenous application, can extend the shelf life of fruits by regulating development, ripening, and senescence processes. Their roles include reducing respiration rates, delaying ethylene production, and improving fruit firmness and quality attributes. Polyamines also mitigate biotic and abiotic stresses, including chilling injuries in tropical and subtropical fruits. Their biodegradable and environmentally friendly nature makes them suitable for enhancing the shelf life and quality of fruits through biotechnological interventions, such as the development of transgenic fruits with enhanced biosynthesis of polyamines (Sharma et al., 2017).

Analytical Methods for Carcinogen Metabolites

The analysis of human urinary carcinogen metabolites, including those derived from tobacco, provides critical information regarding tobacco use and cancer risk. Techniques such as liquid chromatography and gas chromatography coupled with various detection methods (mass spectrometry, ultraviolet, fluorescence detection) are employed to quantify carcinogens and their metabolites in smokers or individuals exposed to environmental tobacco smoke. These analytical assays are crucial for evaluating carcinogen dose, exposure differentiation, and carcinogen metabolism in humans (Hecht, 2002).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, exhibit significant potential in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds have been used in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The review emphasizes the importance of heterocyclic N-oxide derivatives in advancing chemistry and drug development (Li et al., 2019).

Safety And Hazards


Future Directions



properties

IUPAC Name

3-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-18(12-13-7-4-3-5-8-13)15-14(11-16)9-6-10-17-15/h3-10H,2,11-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTSTMNHSSARSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine

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